molecular formula C3H6BBrO2 B14084101 (2-Bromocyclopropyl)boronic acid

(2-Bromocyclopropyl)boronic acid

Cat. No.: B14084101
M. Wt: 164.80 g/mol
InChI Key: VLFARCLKGJNRJL-UHFFFAOYSA-N
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Description

(2-Bromocyclopropyl)boronic acid is an organoboron compound characterized by a cyclopropyl ring substituted with a bromine atom and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromocyclopropyl)boronic acid typically involves the borylation of a bromocyclopropane precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions . The reaction proceeds with high selectivity and yields the desired boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Bromocyclopropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Bromocyclopropyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (2-Bromocyclopropyl)boronic acid is unique due to its combination of a reactive bromine atom and a versatile boronic acid group, making it highly valuable in various synthetic applications .

Properties

Molecular Formula

C3H6BBrO2

Molecular Weight

164.80 g/mol

IUPAC Name

(2-bromocyclopropyl)boronic acid

InChI

InChI=1S/C3H6BBrO2/c5-3-1-2(3)4(6)7/h2-3,6-7H,1H2

InChI Key

VLFARCLKGJNRJL-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1Br)(O)O

Origin of Product

United States

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